5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under acidic or basic conditions . The reaction conditions often include heating the mixture to facilitate cyclization and formation of the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Sodium hydride, organolithium compounds, and other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promise in reducing nitric oxide and tumor necrosis factor-α production in human microglia cells.
Antitumor Activity: Trifluoromethyl-containing pyrimidine derivatives, including this compound, have been evaluated for their antiproliferative activity against various human tumor cell lines.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis pathways, reducing the expression of chaperone proteins and apoptosis markers.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Antitumor Activity: The compound interacts with ubiquitin-specific protease 7, inhibiting tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both a methyl and a trifluoromethyl group enhances its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-3-14-7(12-5)4-6(13-14)8(9,10)11/h4-5,12H,2-3H2,1H3 |
InChI Key |
CQYVUHMJIALFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=N2)C(F)(F)F)N1 |
Origin of Product |
United States |
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